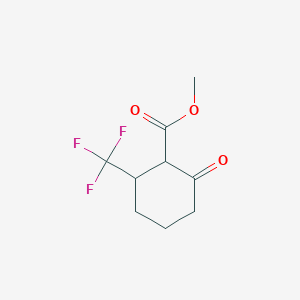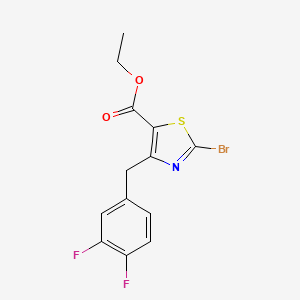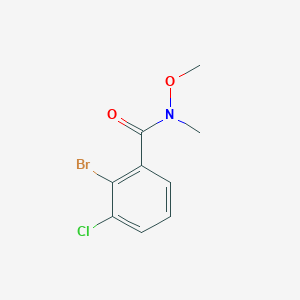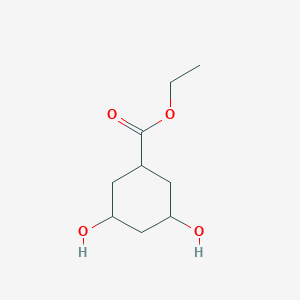
Ethyl 3,5-dihydroxycyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-dihydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of cyclohexanecarboxylic acid, featuring two hydroxyl groups at the 3 and 5 positions on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dihydroxycyclohexanecarboxylate typically involves the esterification of 3,5-dihydroxycyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反応の分析
Types of Reactions
Ethyl 3,5-dihydroxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield 3,5-dioxocyclohexanecarboxylate or 3,5-dicarboxycyclohexanecarboxylate.
Reduction: Reduction of the ester group forms ethyl 3,5-dihydroxycyclohexanol.
Substitution: Substitution reactions can produce various ethers or esters, depending on the reagents used.
科学的研究の応用
Ethyl 3,5-dihydroxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of ethyl 3,5-dihydroxycyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.
Ethyl 3,5-dihydroxyphenylacetate: Contains a phenyl group instead of a cyclohexane ring.
Ethyl 3,5-dihydroxycyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
Ethyl 3,5-dihydroxycyclohexanecarboxylate is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its cyclohexane ring provides a more flexible and less aromatic environment compared to benzene or phenyl rings, influencing its interactions with biological targets.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
ethyl 3,5-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6-8,10-11H,2-5H2,1H3 |
InChIキー |
GRYAKYBPPVAXNT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC(CC(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
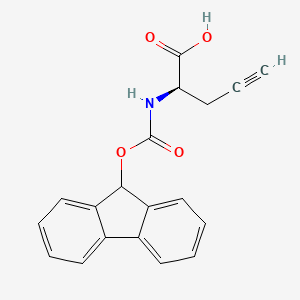
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)

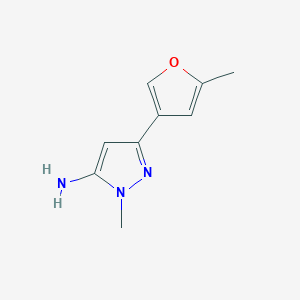
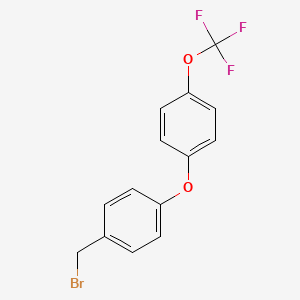
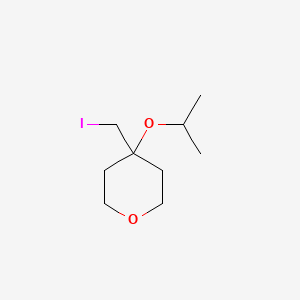

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

